ethyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
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Overview
Description
Preparation Methods
The synthesis of ethyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves the reaction of 3,6-dichloro-4-methylcoumarin with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. After completion, the product is purified by recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
Ethyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include carboxylic acids, alcohols, and ester derivatives .
Scientific Research Applications
Ethyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms . It may also interact with cellular receptors, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Ethyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate can be compared with other coumarin derivatives such as:
- 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}propanoate
- 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate
These compounds share similar structural features but differ in their functional groups and biological activities . The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical reactivity and biological properties .
Properties
Molecular Formula |
C15H14Cl2O5 |
---|---|
Molecular Weight |
345.2 g/mol |
IUPAC Name |
ethyl 2-(3,6-dichloro-4-methyl-2-oxochromen-7-yl)oxypropanoate |
InChI |
InChI=1S/C15H14Cl2O5/c1-4-20-14(18)8(3)21-12-6-11-9(5-10(12)16)7(2)13(17)15(19)22-11/h5-6,8H,4H2,1-3H3 |
InChI Key |
FFKVNKTXECJUPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C2C(=C(C(=O)OC2=C1)Cl)C)Cl |
Origin of Product |
United States |
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